molecular formula C21H32N4O3 B2833016 N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-64-0

N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2833016
CAS No.: 892267-64-0
M. Wt: 388.512
InChI Key: LBKMVXAXELJZNY-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmacologically active molecules. The presence of the diethylamino propyl group and the dioxo functionalities further enhance its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dioxo Groups: The dioxo groups are introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Diethylamino Propyl Group: This step involves nucleophilic substitution reactions where the diethylamino propyl group is introduced using reagents like diethylamine and appropriate alkyl halides.

    Final Coupling: The final step involves coupling the synthesized intermediate with a carboxamide group, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors for each step of the synthesis, ensuring precise control over reaction conditions.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed, allowing for better heat and mass transfer and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups under mild conditions using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, diethylamine, various nucleophiles.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical studies.

    Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.

Medicine

    Drug Development: Due to its structural complexity and biological activity, the compound is a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: It may be explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects involves:

    Molecular Targets: The compound likely targets specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It may interfere with key biochemical pathways, such as those involved in cell proliferation or apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Diethylamino Propyl Derivatives: Compounds such as lidocaine, which is used as a local anesthetic.

Uniqueness

    Structural Complexity: The combination of the quinazoline core with the diethylamino propyl group and dioxo functionalities makes this compound unique.

    Biological Activity: Its potential to interact with multiple biological targets and pathways sets it apart from simpler analogs.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-4-7-8-14-25-20(27)17-11-10-16(15-18(17)23-21(25)28)19(26)22-12-9-13-24(5-2)6-3/h10-11,15H,4-9,12-14H2,1-3H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKMVXAXELJZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN(CC)CC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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